5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
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Overview
Description
5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been studied extensively for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves its ability to modulate various biological pathways. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it can modulate immune responses by regulating the production of cytokines and other immune cells.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can induce apoptosis in cancer cells and inhibit their growth. It has also been found to possess anti-inflammatory properties and can modulate immune responses. In the field of neuroscience, this compound has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in lab experiments include its ability to modulate various biological pathways and its potential therapeutic applications in cancer, inflammation, and neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. Some potential areas of investigation include:
1. Further studies on the safety and efficacy of this compound in animal models and clinical trials.
2. Investigating the potential use of this compound in combination with other therapeutic agents for enhanced efficacy.
3. Studying the mechanism of action of this compound in greater detail to identify potential targets for drug development.
4. Investigating the potential use of this compound in other areas such as cardiovascular disease and metabolic disorders.
5. Developing novel methods for synthesizing this compound with improved yields and purity.
Synthesis Methods
The synthesis of 5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide involves the reaction of 5-chloronicotinoyl chloride with 4-fluoro-phenethylamine in the presence of a base such as triethylamine. The resulting product is then treated with tetrahydro-2H-pyran-4-ol and a base to obtain the final compound.
Scientific Research Applications
5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been investigated for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to possess anti-inflammatory properties and can modulate immune responses. In the field of neuroscience, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3/c20-17-11-14(12-23-19(17)26-16-6-9-25-10-7-16)18(24)22-8-5-13-1-3-15(21)4-2-13/h1-4,11-12,16H,5-10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRWZNHIZHDHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide |
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